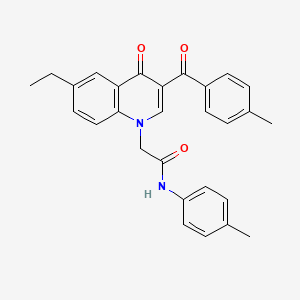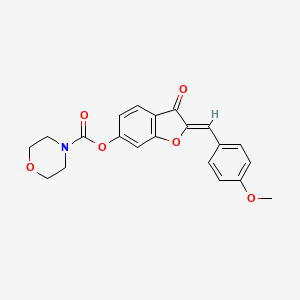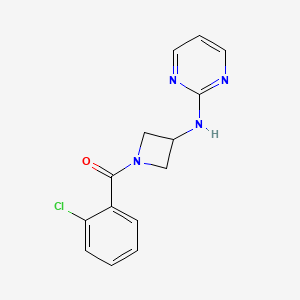
2-((4-(Furan-2-carbonyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((4-(Furan-2-carbonyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione" is a derivative of anthracene-9,10-dione, which is a class of compounds known for their potential pharmacological activities, including anticancer properties. Although the specific compound is not directly studied in the provided papers, the papers do discuss related compounds that share the anthracene-9,10-dione core structure and have been modified with different substituents to explore their interactions with biological targets and their potential as anticancer drugs.
Synthesis Analysis
The synthesis of related anthracene-9,10-dione derivatives involves multi-step reactions starting from dichloro-dihydroxyanthracene-9,10-dione, which is then reacted with various alkylamines to yield bis(alkylamino) derivatives. These are further modified by introducing sulfur-containing groups to yield bis(sulfanyl) derivatives . The synthesis of these compounds is designed to explore the impact of different substituents on the pharmacological properties of the anthracene-9,10-dione core.
Molecular Structure Analysis
Theoretical calculations suggest that the introduction of substituents such as chlorine or phenylsulfanyl groups into the anthracene-9,10-dione structure can influence the compound's electronic properties, specifically lowering the LUMO energies . This alteration in electronic structure could potentially affect the compound's interaction with biological targets and its pharmacological profile.
Chemical Reactions Analysis
The chemical reactivity of anthracene-9,10-dione derivatives is influenced by the nature of the substituents attached to the core structure. For instance, the introduction of sulfur-containing groups can lead to compounds with different reactivity and binding affinities compared to their unsubstituted counterparts . The specific interactions and reactivity of "this compound" would likely be influenced by the presence of the furan-2-carbonyl and piperazine groups, although these effects are not directly discussed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of anthracene-9,10-dione derivatives are closely related to their molecular structure. The presence of different functional groups can affect properties such as solubility, stability, and the ability to interact with biological molecules like DNA. For example, the study of 1,5-di(piperazin-1-yl)anthracene-9,10-dione shows that it can interact with calf thymus DNA, suggesting that similar derivatives might also exhibit DNA-binding properties . The binding constants determined through spectroscopic and electrochemical methods indicate strong interactions, which are important for the compound's potential as an anticancer drug .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Researchers have explored various methods for synthesizing and modifying anthracene derivatives, including 2-((4-(Furan-2-carbonyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione, to understand their chemical behavior and potential for further chemical modifications. Studies have detailed synthesis routes that yield different anthracene derivatives with varying functional groups, which play a crucial role in their chemical reactivity and potential applications in materials science and pharmaceuticals (Gorelik et al., 1971), (Shchekotikhin et al., 2009).
DNA Interaction Studies
Significant research has been conducted on the interactions between anthracene derivatives and DNA, with some studies suggesting that these compounds can bind to DNA through various modes, such as intercalation or groove binding. This interaction is crucial for understanding the potential therapeutic uses of these compounds, including their roles in anticancer therapies. For example, one study demonstrated that certain anthracene derivatives could interact with calf thymus DNA, suggesting potential applications in drug design and the development of new therapeutic agents (Białobrzeska et al., 2019).
Luminescence and Sensing Applications
Anthracene derivatives exhibit unique luminescent properties, making them candidates for developing luminescent sensors. These compounds can respond to various stimuli, including metal ions, which allows for the creation of sensitive and selective sensors for environmental monitoring, biological imaging, and diagnostic applications. Research in this area focuses on understanding the luminescent behavior of these compounds and optimizing their properties for practical applications (Mariappan et al., 2019).
Propiedades
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O6S/c26-21-16-4-1-2-5-17(16)22(27)19-14-15(7-8-18(19)21)32(29,30)25-11-9-24(10-12-25)23(28)20-6-3-13-31-20/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZXXNYWEQFBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate](/img/structure/B2507589.png)
![[3-(2-Aminoethyl)pyrrolidin-1-yl]-cyclopentylmethanone](/img/structure/B2507590.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2507593.png)


![11-(4-Butoxyphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2507596.png)

![5,6-Dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2507600.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2507605.png)

![Ethyl 3-(1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2507608.png)